molecular formula C17H19NO3 B1147670 (2S,3S)-Desethylreboxetine CAS No. 252570-31-3

(2S,3S)-Desethylreboxetine

Cat. No.: B1147670
CAS No.: 252570-31-3
M. Wt: 285.35
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S)-Desethylreboxetine is a chiral compound that is structurally related to reboxetine, a selective norepinephrine reuptake inhibitor (NRI) used in the treatment of depression. The compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-Desethylreboxetine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, often a substituted benzylamine.

    Chiral Resolution: The precursor undergoes chiral resolution to obtain the desired (2S,3S) configuration.

    Functional Group Modification: Various functional groups are introduced or modified through reactions such as alkylation, acylation, or reduction.

    Final Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high enantiomeric purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis with optimized reaction conditions to maximize yield and purity. This often includes:

    Automated Synthesis: Utilizing automated reactors to control reaction parameters precisely.

    High-Performance Liquid Chromatography (HPLC): For the separation and purification of enantiomers.

    Quality Control: Rigorous testing to ensure the compound meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-Desethylreboxetine can undergo various chemical reactions, including:

    Oxidation: Conversion of secondary amines to nitroso compounds.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include methanol, ethanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitroso derivatives, while reduction could produce primary or secondary amines.

Scientific Research Applications

(2S,3S)-Desethylreboxetine has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its interactions with biological targets, particularly in the nervous system.

    Medicine: Investigated for its potential therapeutic effects, especially in neuropsychiatric disorders.

    Industry: Utilized in the development of new pharmaceuticals and chemical processes.

Mechanism of Action

The mechanism of action of (2S,3S)-Desethylreboxetine involves its interaction with norepinephrine transporters. By inhibiting the reuptake of norepinephrine, it increases the concentration of this neurotransmitter in the synaptic cleft, enhancing neurotransmission. This action is mediated through binding to specific sites on the transporter protein, altering its conformation and function.

Comparison with Similar Compounds

Similar Compounds

    Reboxetine: The parent compound, also a selective norepinephrine reuptake inhibitor.

    Atomoxetine: Another NRI used in the treatment of attention deficit hyperactivity disorder (ADHD).

    Desipramine: A tricyclic antidepressant with NRI activity.

Uniqueness

(2S,3S)-Desethylreboxetine is unique due to its specific stereochemistry, which can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs. This stereochemistry can influence its binding affinity, selectivity, and overall therapeutic profile.

Properties

IUPAC Name

2-[(S)-[(2S)-morpholin-2-yl]-phenylmethoxy]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c19-14-8-4-5-9-15(14)21-17(13-6-2-1-3-7-13)16-12-18-10-11-20-16/h1-9,16-19H,10-12H2/t16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODXMAMDNUUSTL-IRXDYDNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C(C2=CC=CC=C2)OC3=CC=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H](CN1)[C@H](C2=CC=CC=C2)OC3=CC=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252570-31-3
Record name Desethylreboxetine, (2S,3S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252570313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DESETHYLREBOXETINE, (2S,3S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZ6YL82KGS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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